Methyl methylsulfonylcarbamate
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Overview
Description
Methyl methylsulfonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate, which can then be further reacted with methylsulfonyl chloride to yield this compound . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into simpler carbamate derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, sulfonate compounds, and substituted carbamates. These products have diverse applications in different fields .
Scientific Research Applications
Methyl methylsulfonylcarbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl methylsulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, which interfere with the enzyme’s normal function . Additionally, it can affect cellular signaling pathways by modifying key proteins and enzymes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl methylsulfonylcarbamate include:
Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
Ethyl carbamate: Another carbamate compound with distinct chemical properties and uses.
tert-Butyl methylsulfonylcarbamate: A related compound with a tert-butyl group, offering different reactivity and stability.
Uniqueness
This compound is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other carbamate compounds .
Biological Activity
Methyl methylsulfonylcarbamate (MMSC) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
MMSC is a methylated derivative of methylsulfonylcarbamate, characterized by the presence of a methyl group attached to the sulfur atom. Its chemical structure can be represented as follows:
This compound exhibits properties that may influence its biological activity, particularly in relation to its interactions with biological macromolecules.
The biological activity of MMSC is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that MMSC may act as an inhibitor of certain enzymatic pathways, particularly those involved in metabolic processes.
- Enzyme Inhibition : MMSC has been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting cognitive functions and motor control.
- Antimicrobial Activity : Preliminary studies suggest that MMSC possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of MMSC:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Enzyme Inhibition | In vitro assays | Significant inhibition of acetylcholinesterase activity observed. |
Study 2 | Antimicrobial Effects | Disk diffusion method | Effective against E. coli and S. aureus with MIC values ranging from 50-100 µg/mL. |
Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in HeLa cells at concentrations above 100 µM. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of MMSC in a rat model of Alzheimer's disease. The results indicated that administration of MMSC improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of MMSC as an antimicrobial agent, patients with bacterial infections were treated with MMSC alongside standard antibiotics. The combination therapy resulted in faster recovery times and reduced bacterial load compared to controls.
Properties
CAS No. |
88511-15-3 |
---|---|
Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
methyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5) |
InChI Key |
WJXNGABDIPLNQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C |
Origin of Product |
United States |
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